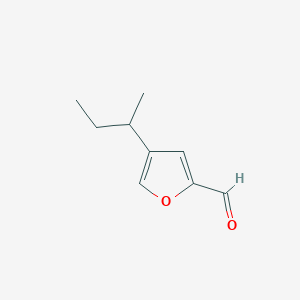

4-(sec-Butyl)furan-2-carbaldehyde

Description

Significance of Furan (B31954) Heterocycles in Advanced Chemical Synthesis

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com This structure is a common motif in numerous natural products, bioactive molecules, and pharmaceuticals, such as the antibiotic furazolidone. numberanalytics.comnih.gov The significance of the furan scaffold in advanced synthesis stems from several key properties:

The incorporation of a furan moiety can enhance the biological activity, metabolic stability, or pharmacokinetic properties of drug candidates, making it a privileged structure in medicinal chemistry. numberanalytics.comijabbr.com

Strategic Importance of the Aldehyde Moiety in Synthetic Transformations

The aldehyde functional group (–CHO) is one of the most versatile handles in organic synthesis due to its electrophilic nature and wide range of accessible transformations. numberanalytics.comnih.gov Its strategic importance is rooted in its ability to be converted into a vast number of other functional groups.

Key transformations of the aldehyde group include:

This extensive reactivity makes aldehydes, including those on a furan ring, invaluable intermediates for constructing molecular complexity in the synthesis of pharmaceuticals, polymers, and fine chemicals. sigmaaldrich.combritannica.com

Historical Development of Research on Substituted Furan-2-carbaldehydes

The study of substituted furan-2-carbaldehydes is intrinsically linked to the history of its parent compound, furfural. Furfural was first observed in the early 19th century by chemists like Johann W. Döbereiner from the distillation of biomaterials. acs.org The French chemist Auguste Cahours identified it as an aldehyde in 1848, but its cyclic ether structure proved challenging to determine. wikipedia.org The correct structure was proposed and eventually confirmed through the work of Adolf von Baeyer, Heinrich Limpricht, and Carl Harries between 1870 and 1901. wikipedia.org

Furfural chemistry remained a relatively niche area until the Quaker Oats Company began its mass production from oat hulls in 1922, making it a cheap and abundant chemical feedstock. wikipedia.orgacs.org This availability spurred research into its derivatives. Early work on substituted furfurals focused on classical electrophilic substitution reactions. A significant milestone was the development of formylation methods like the Vilsmeier-Haack reaction, which allowed for the direct introduction of the aldehyde group onto pre-substituted furan rings. rsc.orgmdpi.com Seminal work by researchers such as D.J. Chadwick in the 1970s systematically explored the preparation and spectroscopic properties of various mono- and di-substituted furan- and thiophene-2-carbaldehydes, providing a foundational understanding of their chemistry. rsc.orgrsc.org

Scope and Emerging Trends in the Study of Furan-2-carbaldehyde Derivatives

The scope of research on furan-2-carbaldehyde derivatives is expanding, driven by their utility and the push for sustainable chemical practices. Current and emerging trends focus on several key areas:

The ongoing exploration of furan-2-carbaldehyde chemistry promises new applications in high-value areas, from life-saving pharmaceuticals to renewable energy solutions. qyresearch.comnumberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-butan-2-ylfuran-2-carbaldehyde |

InChI |

InChI=1S/C9H12O2/c1-3-7(2)8-4-9(5-10)11-6-8/h4-7H,3H2,1-2H3 |

InChI Key |

RLOGANLHEDRMSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=COC(=C1)C=O |

Origin of Product |

United States |

Physicochemical Properties and Synthesis of 4 Sec Butyl Furan 2 Carbaldehyde

Chemical Identity and Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Other Name | 4-(1-methylpropyl)-2-Furancarboxaldehyde |

| Molecular Formula | C9H12O2nih.gov |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 654683-69-9 nih.gov |

Synthesis and Characterization of a Related Analogue: Methyl 5-(sec-butyl)furan-2-carboxylate

The synthesis of substituted furans often involves modern catalytic methods. A 2021 study on the regioselective Pd-catalyzed α-alkylation of furans detailed the synthesis of methyl 5-(sec-butyl)furan-2-carboxylate, an ester analogue of the target aldehyde. rsc.org This reaction demonstrates a viable route to introducing an alkyl group onto the furan (B31954) ring, which could be adapted for the synthesis of 4-substituted isomers or followed by transformation of the ester to an aldehyde.

In this reported synthesis, the related compound, methyl-5-(sec-butyl)furan-2-carboxylate, was prepared with an 88% yield. rsc.org The detailed spectroscopic characterization provides a valuable reference for the signals expected from the sec-butyl group and the substituted furan ring. rsc.org

Spectroscopic Data for Methyl 5-(sec-butyl)furan-2-carboxylate rsc.org

| Nucleus | Chemical Shift (δ) / ppm | Description |

|---|---|---|

| 1H NMR | 7.12 | (d, J = 3.4 Hz, 1H) - Furan ring proton |

| 1H NMR | 6.13 | (d, J = 3.4 Hz, 1H) - Furan ring proton |

| 1H NMR | 3.89 | (s, 3H) - Methyl ester (OCH3) |

| 1H NMR | 2.83 | (q, J = 6.9 Hz, 1H) - Methine (CH) of sec-butyl |

| 1H NMR | 1.77 | (dt, J = 13.5, 7.2 Hz, 1H) - Methylene (B1212753) (CH2) of sec-butyl |

| 1H NMR | 1.65–1.54 | (m, 1H) - Methylene (CH2) of sec-butyl |

| 1H NMR | 1.28 | (d, J = 7.0 Hz, 3H) - Methyl (CH3) of sec-butyl |

| 1H NMR | 0.91 | (t, J = 7.4 Hz, 3H) - Methyl (CH3) of sec-butyl |

| 13C NMR | 165.88, 159.50, 142.87, 119.26, 106.48 | Furan and ester carbonyl carbons |

| 13C NMR | 51.81, 35.15, 28.54, 18.47, 11.58 | Alkyl carbons (ester and sec-butyl) |

The high-resolution mass spectrometry (HRMS) data further confirmed the compound's identity with a calculated m/z for [M+H]+ of 183.1016, and a found value of 183.1015. rsc.org

Expected Reactivity

Based on the established chemistry of substituted furan-2-carbaldehydes, this compound is expected to undergo a variety of condensation reactions. The aldehyde group serves as a reactive center for transformations such as:

The reactivity in these transformations can be influenced by the electronic properties of the substituent on the furan ring. nih.gov In this case, the electron-donating nature of the sec-butyl group would slightly influence the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted furfural (B47365).

Direct Functionalization at the Furan Nucleus

Directed ortho-Metalation (DoM) and Electrophilic Trapping at C-4 Position

Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. organic-chemistry.orgresearchgate.net Good DMGs are functional groups capable of coordinating the lithium cation, thereby lowering the kinetic barrier to deprotonation at the adjacent position. organic-chemistry.org

For the functionalization of a furan ring at the C-4 position, a directing group would ideally be placed at the C-3 position. For instance, a protected hydroxyl group or an amide at C-3 can direct metalation to the C-4 position. Alternatively, if starting with a 2-substituted furan, blocking the C-5 position is necessary to encourage metalation at other sites. For π-excessive heterocycles like furan, C-2 lithiation is highly dominant, making it difficult for even directing groups to override this preference without specific substrate design. uwindsor.ca

A general approach could involve a 3-substituted furan where the substituent acts as a DMG. The subsequent reaction of the C-4 lithiated species with a suitable electrophile, such as a sec-butyl halide, would install the desired alkyl group.

Table 1: Examples of Directed Metalation on Heterocycles

| Substrate | Directing Group | Base/Solvent | Electrophile | Product | Yield (%) | Reference |

| 3-O-THP-pyridine | -OTHP | n-BuLi | Various | Functionalized Pyridines | Good | researchgate.net |

| Benzamide | -CONR₂ | t-BuLi | Various | ortho-Functionalized Benzamides | 60-70 | mdpi.com |

| 2-Substituted Furan | -SO₂NR₂ | n-BuLi | D₂O | 3-Deuterio-2-substituted furan | High | uwindsor.ca |

This table illustrates the principle of DoM on various aromatic systems, providing examples of directing groups and electrophiles relevant to the potential synthesis of a C-4 substituted furan.

Palladium-Catalyzed C-H Activation for Arylation/Alkylation

Palladium-catalyzed direct C-H activation has emerged as a step-economical tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. researchgate.net While C-H functionalization at the C-2 or C-5 positions of furans is common, achieving regioselectivity at the C-3 or C-4 positions is more challenging due to their lower reactivity. researchgate.netresearchgate.net

Selective C-4 alkylation or arylation often requires a directing group on the furan ring. For example, studies on indoles, another electron-rich heterocycle, have shown that directing groups at the C-3 position can facilitate C-4 functionalization. nih.gov A ketone or aldehyde at C-3 of an indole (B1671886) has been used to direct Rh(III)-catalyzed C-4 alkenylation. nih.gov Similarly, a transient directing group approach, where a directing group is formed in situ, has been used for the Pd(II)-catalyzed C-4 alkynylation of indoles. acs.org

For the synthesis of this compound, a strategy could involve a furan precursor with a directing group that enables the Pd-catalyzed C-H alkylation at the C-4 position with a sec-butyl source. While direct C-H alkylation of furans is less developed than arylation, recent progress has shown promise for the α-alkylation of furans using alkyl iodides. nih.gov Achieving C-4 selectivity would remain the primary challenge.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization

| Substrate | Coupling Partner | Catalyst System | Position Functionalized | Yield (%) | Reference |

| Furan-2-carboxaldehyde | Aryl Bromides | Pd-NHC Complex | C-5 | Good | researchgate.net |

| 2-Substituted Furans | Alkyl Iodides | Pd(OAc)₂ / Ligand | C-5 (α-position) | 41-84 | nih.gov |

| N-Tosyl-3-formylindole | Phenylboronic Acid | Pd(OAc)₂ / Amino Acid | C-4 | Single Example | acs.org |

| 3-Pivaloyl-indoles | Aryl Iodides | [PdCl₂(PPh₃)₂] / Ag₂O | C-4 | Good | nih.gov |

This table provides examples of Pd-catalyzed functionalization of furan and related heterocycles, highlighting the conditions and regioselectivity achieved.

Introduction of the Aldehyde Group

The formyl group is a versatile handle in organic synthesis and can be introduced onto the furan ring through several classic and modern methods.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.comwikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.com These reagents form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org

The Vilsmeier reagent is a mild electrophile, making the reaction highly suitable for activated substrates like furans. ijpcbs.com For a 3-substituted furan, such as 3-(sec-butyl)furan, formylation is expected to occur at the adjacent, electronically enriched, and sterically accessible C-2 position, directly leading to the desired 4-substituted-furan-2-carbaldehyde skeleton.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the furan ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde. wikipedia.org

Gattermann-Koch Reaction and Variants

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). collegedunia.comtestbook.com This method is generally effective for simple aromatic hydrocarbons like benzene (B151609) and toluene. collegedunia.com

However, the Gattermann-Koch reaction is not applicable to phenol (B47542) and phenol ether substrates and has limitations with many heterocyclic systems. testbook.comwikipedia.org A variant, the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl. wikipedia.org To avoid the highly toxic HCN gas, the Adams modification generates it in situ from a cyanide salt, like zinc cyanide (Zn(CN)₂). wikipedia.orgthermofisher.com This variant is more suitable for formylating phenols, phenolic ethers, and some heterocycles like pyrroles. thermofisher.com While furan can undergo a Gattermann-type formylation, the conditions must be carefully chosen as strong Lewis acids can promote ring decomposition. ulisboa.pt

Oxidation of Furan-2-ylmethanols

An alternative and common route to aldehydes is the oxidation of the corresponding primary alcohol. In the context of the target molecule, this would involve the synthesis of (4-(sec-butyl)furan-2-yl)methanol, followed by its oxidation.

A variety of reagents are available for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. organic-chemistry.org Commonly used oxidants for this transformation include:

Manganese dioxide (MnO₂): Particularly effective for the oxidation of allylic and benzylic-type alcohols, including furfuryl alcohols.

Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC): Chromium-based reagents that are reliable for this conversion.

TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are used as catalysts in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or in aerobic oxidations. These systems are known for their high selectivity under mild conditions. organic-chemistry.org

Table 3: Selected Methods for Oxidation of Alcohols to Aldehydes

| Alcohol Substrate Type | Reagent/Catalyst System | Conditions | Product | General Yield | Reference |

| Primary Benzylic/Allylic | MnO₂ | Inert Solvent (e.g., CH₂Cl₂) | Aldehyde | Good-Excellent | ncert.nic.in |

| Primary Alcohols | PCC | CH₂Cl₂, rt | Aldehyde | Good | ncert.nic.in |

| Primary Alcohols | (bpy)CuI / TEMPO / O₂ | rt, Air | Aldehyde | High | organic-chemistry.org |

| Primary Alcohols | Fe(NO₃)₃ / TEMPO / O₂ | rt, Air | Aldehyde | Good-Excellent | organic-chemistry.org |

This table summarizes common and effective methods for the selective oxidation of primary alcohols to aldehydes.

Installation of Substituents at the C-4 Position

As introduced in section 2.2.1, placing a substituent at the C-4 position of a furan ring requires overcoming the natural C-2/C-5 reactivity. Beyond DoM and Pd-catalyzed C-H activation, other strategies can be envisaged. One approach involves starting with a furan ring that is already substituted in a way that directs subsequent reactions to the desired position. For example, starting from 3,4-disubstituted furans, which can be synthesized through various cyclization methods, allows for the manipulation of these groups.

Another strategy involves the use of blocking groups. A silyl (B83357) group, for instance, can be placed at the C-5 position of a 2-substituted furan. This can direct subsequent lithiation to the C-3 position. While this does not directly yield a C-4 substituted product, it is a key principle in manipulating the regiochemistry of furan reactions. google.com

More complex, multi-step sequences can also provide access. For instance, a Diels-Alder reaction using a furan as the diene, followed by modification of the resulting oxabicycloheptene adduct and a subsequent retro-Diels-Alder reaction, can be a powerful, albeit lengthy, method to construct highly substituted furans with specific regiochemistry.

Ultimately, the most direct routes for installing a sec-butyl group at the C-4 position would likely rely on the development of highly regioselective C-H activation catalysis or a DoM strategy on a cleverly designed 3-substituted furan precursor.

Alkylation Reactions at C-4

Directly alkylating the C-4 position of a furan-2-carbaldehyde molecule is challenging due to the directing effects of the existing functional groups. vaia.com Conventional methods like Friedel-Crafts alkylation often suffer from a lack of regioselectivity and the potential for over-alkylation, making them unsuitable for producing a specific isomer like this compound in high yield. vaia.comrsc.orgbohrium.comresearchgate.net

Research into the functionalization of furan rings has shown that direct C-H alkylation is most commonly achieved at the α-position (C2/C5) using palladium catalysts. rsc.orgrsc.org Achieving substitution at the β-position (C3/C4) necessitates more sophisticated approaches. One such strategy involves the use of a directing group, which temporarily coordinates to a metal catalyst to guide the reaction to a specific, otherwise disfavored, position. A notable example is the ruthenium-catalyzed C3-alkylation of furfural, which proceeds through the in-situ formation of an imine directing group. beilstein-journals.orgnih.gov

For the synthesis of a C-4 substituted furan, an indirect pathway is the most viable approach. This typically involves the initial synthesis of a furan ring that is pre-functionalized at the C-4 position, often with a halogen. Photochemical methods, for instance, have been successfully used to synthesize 4-bromofuran-2-carbaldehyde. researchgate.net This halogenated intermediate serves as a crucial building block, or synthon, which can then be subjected to coupling reactions to introduce the desired alkyl group.

Coupling Reactions for Alkyl Group Introduction

With a 4-halofuran-2-carbaldehyde intermediate in hand, the introduction of the sec-butyl group can be efficiently achieved through various transition-metal-catalyzed cross-coupling reactions. These methods are mainstays of modern organic synthesis due to their reliability and tolerance of a wide range of functional groups.

Palladium-catalyzed reactions are particularly prominent in this context. rsc.org A Suzuki-Miyaura coupling, for example, would involve the reaction of 4-bromofuran-2-carbaldehyde with a sec-butylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. This method is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts.

Table 1: Representative Suzuki Coupling for C-4 Alkylation

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 4-Bromofuran-2-carbaldehyde | sec-Butylboronic acid | Pd(PPh₃)₄ | Xantphos | Cs₂CO₃ | PhCF₃ | This compound |

| This table presents a hypothetical reaction based on established palladium-catalyzed cross-coupling conditions for furan derivatives. rsc.org |

Alternative cross-coupling strategies include the Kumada coupling (using a Grignard reagent, sec-butylmagnesium bromide) and the Negishi coupling (using an organozinc reagent, sec-butylzinc chloride). The choice of method often depends on the availability of the starting materials and the compatibility of other functional groups within the molecule.

Green Chemistry Principles in the Synthesis of Furan-2-carbaldehyde Derivatives

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of furan derivatives, many of which are derived from renewable biomass sources like furfural, is a key area for the application of these principles. mdpi.com

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. While many furan modification reactions are still conducted in solvents, rsc.orgbeilstein-journals.org research is moving towards alternative conditions. Microwave-assisted organic synthesis, for example, can accelerate reaction times significantly, often in the absence of a solvent or in a green solvent like water. nih.gov The development of solid-state reactions or reactions that proceed in high concentrations are also active areas of research aimed at minimizing solvent waste.

Catalysis by Bio-based or Non-toxic Reagents

Replacing toxic and hazardous reagents with safer alternatives is a cornerstone of green chemistry. In furan chemistry, this is demonstrated by the move away from harsh oxidizing agents to cleaner catalytic systems.

One notable green method involves the oxidation of furfural using a simple mixture of hydrogen peroxide and acetic acid, which are non-toxic and environmentally benign reagents. acs.orgnih.govresearchgate.net Furthermore, biocatalysis offers a powerful green alternative. The use of enzymes or simple bio-based molecules like amino acids as catalysts can promote reactions with high selectivity under mild conditions. xisdxjxsu.asia For instance, amino acids have been successfully employed as catalysts in the synthesis of 5-arylfuran-2-carbaldehyde oximes. xisdxjxsu.asia Enzymatic routes for producing furan-based monomers for polymers are also well-established, highlighting the potential of biocatalysis in this field. acs.org

Table 2: Examples of Green Catalytic Approaches in Furan Synthesis

| Reaction Type | Starting Material | Catalyst/Reagent System | Green Principle | Reference |

| Oxidation | Furan-2-carbaldehyde | Hydrogen Peroxide / Acetic Acid | Use of non-toxic, benign reagents | acs.orgnih.gov |

| Oxime Formation | 5-Arylfuran-2-carbaldehyde | Amino Acids | Use of bio-based catalysts | xisdxjxsu.asia |

| Polymer Monomer Synthesis | 5-(Hydroxymethyl)furfural (HMF) | HMF Oxidase (Enzyme) | Biocatalysis under mild conditions | acs.org |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy generate minimal waste.

Strategies to improve atom economy include the design of tandem, domino, or multicomponent reactions, where multiple chemical transformations occur in a single pot. researchgate.net This approach reduces the need for intermediate purification steps, saving solvents and energy, and minimizing waste. researchgate.net An optimized Vilsmeier-Haack reaction for producing deuterated furan-2-carbaldehyde demonstrates a focus on maximizing atom economy, achieving a near-quantitative yield and eliminating the need for extensive purification, thereby accelerating the protocol and reducing waste. mdpi.comresearchgate.net Such process optimizations are critical for developing sustainable synthetic pathways.

Mechanistic Investigations and Reactivity Profiles of Furan 2 Carbaldehyde Derivatives

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of reactions. However, the electron-withdrawing nature of the aldehyde group at C2 deactivates the ring towards electrophilic attack and can influence its participation in cycloaddition reactions. csic.es Conversely, the sec-butyl group at C4 is an electron-donating group, which activates the ring. The interplay of these opposing electronic effects governs the regioselectivity and rate of reactions involving the furan nucleus.

Electrophilic aromatic substitution in furan typically occurs at the C2 and C5 positions due to the activating effect of the ring oxygen. In 4-(sec-Butyl)furan-2-carbaldehyde, the C2 position is occupied. The C5 position is activated by the ring oxygen and the C4-sec-butyl group (an ortho, para-director). The C3 position is activated by the sec-butyl group but deactivated by the adjacent C2-aldehyde group.

The formyl group at C2 is a deactivating group and directs incoming electrophiles primarily to the C4 and C5 positions. The sec-butyl group at C4 is an activating group, directing to the C3 and C5 positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by both the oxygen heteroatom and the alkyl group, and is also sterically accessible. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly. For instance, the bromination of furan-2-carbaldehyde derivatives often requires careful control of conditions to achieve selective substitution. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Expected Major Product |

| HNO₃/H₂SO₄ | 4-(sec-Butyl)-5-nitrofuran-2-carbaldehyde |

| Br₂/AlCl₃ | 5-Bromo-4-(sec-butyl)furan-2-carbaldehyde |

| RCOCl/AlCl₃ | 4-(sec-Butyl)-5-acylfuran-2-carbaldehyde |

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgencyclopedia.pub This reaction provides a powerful method for constructing six-membered rings. wikipedia.orgpressbooks.pub The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups.

In this compound, the electron-withdrawing aldehyde group reduces the electron density of the furan ring, making it less reactive in Diels-Alder reactions compared to furan itself. csic.es However, the electron-donating sec-butyl group at C4 partially mitigates this deactivation. The reaction proceeds via a concerted mechanism, forming a bicyclic adduct. wikipedia.orgpressbooks.pub The stereochemistry of the dienophile is retained in the product. pressbooks.pub Due to the substitution pattern, the cycloaddition can lead to a mixture of regioisomers and stereoisomers, depending on the nature of the dienophile.

Table 2: General Diels-Alder Reaction with this compound

| Diene | Dienophile | Product Type |

| This compound | Maleic Anhydride (B1165640) | Substituted Oxabicycloheptene |

| This compound | Dimethyl Acetylenedicarboxylate | Substituted Oxabicycloheptadiene |

The furan ring is susceptible to oxidative cleavage, a transformation that has been widely used in organic synthesis to unmask 1,4-dicarbonyl functionalities. researchgate.net Common reagents for this purpose include singlet oxygen (¹O₂), ozone (O₃), and various peroxy acids. The oxidation of furans can yield a variety of products, including butenolides, enediones, and carboxylic acids, depending on the oxidant and reaction conditions. researchgate.netthieme-connect.com

Oxidation of 2,5-disubstituted furans often leads to the corresponding 1,4-diones. researchgate.net For this compound, oxidative ring-opening would be expected to produce a substituted (Z)-enedial, specifically (Z)-2-(sec-butyl)-4-oxobut-2-enedial. This product retains the carbon skeleton of the original furan ring, transforming it into a versatile acyclic intermediate.

Transformations Involving the Carbaldehyde Moiety

The aldehyde group is a key site of reactivity, readily undergoing nucleophilic attack at the electrophilic carbonyl carbon. This allows for a wide range of carbon-carbon bond-forming reactions.

The carbonyl carbon of the aldehyde in this compound is electrophilic and serves as a site for nucleophilic addition. This reactivity is fundamental to many synthetic transformations.

Aldol (B89426) and related condensation reactions are powerful tools for C-C bond formation, involving the reaction of an aldehyde or ketone with an enol or enolate. magritek.com Furfural (B47365) and its derivatives are common substrates for these reactions. csic.es

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde (with no α-hydrogens, like this compound) and a ketone in the presence of a base. For example, reaction with acetone (B3395972) would first form an aldol addition product, which typically dehydrates readily to yield an α,β-unsaturated ketone, known as a furfurylidene ketone. csic.esosti.gov

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or an amine salt. organic-chemistry.orgsphinxsai.comdamascusuniversity.edu.sy This reaction is highly efficient for producing substituted alkenes. sphinxsai.comsciensage.info The condensation of 5-substituted furan-2-carbaldehydes with active methylene compounds like creatinine (B1669602) and indan-1,3-dione proceeds in good yields to form the corresponding furfurylidene derivatives. sphinxsai.comdamascusuniversity.edu.sy It is expected that this compound would react similarly, yielding products with a newly formed C=C bond conjugated to both the furan ring and the activating group from the methylene compound.

Table 3: Representative Condensation Reactions of this compound

| Reaction Type | Reagent | Base Catalyst (Typical) | Expected Product |

| Claisen-Schmidt | Acetone | NaOH or KOH | 1-(4-(sec-Butyl)furan-2-yl)but-3-en-2-one |

| Knoevenagel | Diethyl Malonate | Piperidine/Acetic Acid | Diethyl 2-(4-(sec-butyl)furan-2-ylmethylene)malonate |

| Knoevenagel | Malononitrile | Piperidine | 2-(4-(sec-Butyl)furan-2-ylmethylene)malononitrile |

| Knoevenagel | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-(sec-butyl)furan-2-yl)acrylate |

Nucleophilic Addition Reactions to the Carbonyl Carbon

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

The aldehyde functional group in this compound is a prime site for nucleophilic attack by organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds. These reactions are fundamental for carbon-carbon bond formation, converting the aldehyde into a secondary alcohol. pressbooks.pubmasterorganicchemistry.com The carbon atom of the C-Mg or C-Li bond is highly nucleophilic due to the significant polarization of the bond, making it attack the electrophilic carbonyl carbon. pressbooks.publibretexts.org

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, which breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.comleah4sci.com This intermediate is then protonated during an aqueous workup step (e.g., with H₃O⁺) to yield the final alcohol product. pressbooks.publeah4sci.com When this compound reacts with a Grignard or organolithium reagent, a new chiral center is generated at the carbinol carbon, leading to the formation of diastereomeric alcohol products.

The choice of solvent is crucial for the stability and reactivity of these organometallic reagents. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions as they solvate the magnesium atom, stabilizing the reagent. libretexts.org For organolithium reagents, hydrocarbon solvents like pentane (B18724) or hexane (B92381) are often used. libretexts.orguniurb.it The reactivity of these reagents can be enhanced by additives such as tetramethylethylenediamine (TMEDA). uniurb.it

Table 1: Examples of Organometallic Addition to Furan-2-carbaldehyde Derivatives

| Reagent | Substrate | Conditions | Product | Reference |

| Phenylmagnesium chloride (PhMgCl) | 2-Iodo-4-nitrophenylimidodicarbonate | CuCN·2LiCl, THF, Allyl bromide | Allylated phenyl derivative | uni-muenchen.de |

| n-Butyllithium (n-BuLi) | Diphenylacetic acid | THF | Lithium diphenylacetate enolate | uniurb.it |

| Methyl lithium (MeLi) | exo-12 (a cyclopentenone precursor) | CuI, Et₂O, then furan-2-carbaldehyde | 2-[1-Furan-2-ylmeth-(E)-ylidene]-3-methyl-hexahydro-4,7-methano-inden-1-one | rsc.org |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). These reactions are typically acid-catalyzed and involve the elimination of a water molecule. nih.govmasterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. masterorganicchemistry.com Proton transfer and subsequent elimination of water, often facilitated by an acid catalyst, leads to the imine. nih.govmasterorganicchemistry.com This process is generally reversible. masterorganicchemistry.com

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) produces an oxime. The mechanism is analogous to imine formation.

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. numberanalytics.com The reaction proceeds through a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration. nih.govnumberanalytics.com Hydrazone pigments are formed through a sequence of diazotization and coupling. researchgate.net

Table 2: Formation of C=N Bonds from Aldehydes

| Reagent | Product Type | General Conditions | Mechanism Highlights | Reference |

| Primary Amine (R-NH₂) | Imine | Mild acid catalysis, removal of water | Nucleophilic addition to C=O, formation of carbinolamine, dehydration. | masterorganicchemistry.comorganic-chemistry.org |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid or base catalysis | Similar to imine formation. | masterorganicchemistry.com |

| Hydrazine (R-NH-NH₂) | Hydrazone | Acid catalysis | Nucleophilic attack of hydrazine, elimination of water from hemiaminal intermediate. | nih.govnumberanalytics.commdpi.com |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions convert the carbonyl group of this compound into a carbon-carbon double bond, providing access to a wide range of substituted alkenes.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereochemical outcome (E/Z ratio) of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org This method almost exclusively produces the E-isomer of the alkene product. organic-chemistry.orgyoutube.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com The reaction mechanism is similar to the Wittig reaction, proceeding through nucleophilic attack on the carbonyl to form an intermediate that eliminates to give the alkene. organic-chemistry.org

Table 3: Comparison of Olefination Reactions for Aldehydes

| Reaction | Reagent | Key Features | Typical Stereoselectivity | Reference |

| Wittig | Phosphorus Ylide (Ph₃P=CHR) | Versatile; stereochemistry depends on ylide stability. | Non-stabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. | masterorganicchemistry.comlibretexts.orgresearchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Water-soluble phosphate (B84403) byproduct; excellent for E-alkene synthesis. | Predominantly E-alkenes. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net |

Stereochemical Aspects of Reactions with Chiral Furan-2-carbaldehyde Derivatives

The presence of a chiral center in the sec-butyl group of this compound introduces significant stereochemical considerations into its reactions. When a new stereocenter is formed, as in the case of organometallic additions to the aldehyde, the product will be a mixture of diastereomers. The inherent chirality of the starting material can influence the stereochemical course of the reaction, a phenomenon known as diastereoselection.

In the nucleophilic addition of Grignard or organolithium reagents to the aldehyde, the approach of the nucleophile to the two faces of the planar carbonyl group can be influenced by the steric bulk of the adjacent furan ring and the chiral sec-butyl substituent. Models such as the Cram, Felkin-Anh, and chelation-control models are used to predict the major diastereomer formed. The stereocontrol in such reactions can often be explained by analyzing the relative energies of the possible transition state intermediates. scispace.com

Similarly, in olefination reactions like the Wittig or HWE, while the geometry of the newly formed double bond is the primary stereochemical issue, the chiral center in the starting material can still play a role, potentially influencing the E/Z ratio or the rate of reaction for the different enantiomers if a chiral ylide is used. Studies involving chiral furan derivatives have shown that high stereoselectivity can be achieved in various reactions. scispace.commetu.edu.tr The control of stereochemistry is a critical aspect in the synthesis of complex, biologically active molecules. metu.edu.tr

Diastereoselective Transformations

Diastereoselective reactions of furan-2-carbaldehyde derivatives are crucial for the synthesis of complex molecules with multiple stereocenters. The sec-butyl group at the 4-position of the furan ring in this compound can exert steric and electronic effects that influence the facial selectivity of nucleophilic additions to the aldehyde and cycloaddition reactions involving the furan ring.

Research on related 5-substituted furan-2-carbaldehydes has shown that these compounds can undergo Pictet-Spengler reactions with amino acid esters to form tetrahydro-β-carbolines as a mixture of diastereomers. researchgate.net For instance, the reaction of 5-substituted furan-2-carbaldehydes with L-tryptophan methyl ester yields a mixture of cis and trans diastereomers. researchgate.net Although specific studies on this compound are not extensively documented, it is anticipated that it would exhibit similar reactivity, with the stereochemical outcome being influenced by the bulky sec-butyl group.

Furthermore, intramolecular Diels-Alder reactions of furan derivatives are a powerful tool for the construction of bridged polycyclic systems. The stereoselectivity of these reactions is often high and dictated by the substitution pattern on the furan ring and the nature of the dienophile. researchgate.net

Below is a representative data table illustrating the diastereoselectivity in reactions involving substituted furan-2-carbaldehydes.

| Reactant 1 | Reactant 2 | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| 5-Methylfuran-2-carbaldehyde | L-Tryptophan methyl ester | Pictet-Spengler | cis/trans mixture | researchgate.net |

| 5-Bromofuran-2-carbaldehyde | L-Tryptophan methyl ester | Pictet-Spengler | cis/trans mixture | researchgate.net |

This table presents data for analogous compounds to illustrate the principle of diastereoselective transformations in furan-2-carbaldehyde derivatives.

Enantioselective Catalysis with Chiral Auxiliaries

The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. For furan-2-carbaldehyde derivatives, enantioselective transformations can be achieved through the use of chiral catalysts or by attaching a chiral auxiliary to the molecule.

Enantioselective Friedel-Crafts alkylation of furans with electrophiles is a well-established method for the synthesis of chiral furan derivatives. The use of chiral Lewis acids or Brønsted acids can induce high levels of enantioselectivity. For example, chiral oxazaborolidinium ion catalysts have been successfully employed in the enantioselective Friedel-Crafts alkylation of furans with o-quinone methides, affording the corresponding products in high yields and enantiomeric excesses. nih.gov While this has not been specifically reported for this compound, the principles of asymmetric catalysis are broadly applicable to substituted furans. researchgate.net

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, represent another powerful strategy. researchgate.net For instance, chiral oxazolidinones, known as Evans auxiliaries, have been widely used to control the stereochemistry of various transformations. researchgate.net In the context of this compound, a chiral auxiliary could be attached to the aldehyde functionality, for example, through the formation of a chiral imine or enamine, to direct subsequent reactions in a stereoselective manner.

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of aldehydes. Chiral secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which can then undergo a variety of enantioselective reactions. Although direct application to this compound is not detailed in the literature, the general methodology is robust. chemrxiv.org

The following table summarizes representative examples of enantioselective catalysis in reactions involving furan derivatives.

| Furan Derivative | Electrophile/Reaction Partner | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

| Furan | o-Quinone Methide | Chiral Oxazaborolidinium Ion | up to >99% | nih.gov |

| 2-Substituted Furans | Ethenetricarboxylates | Chiral (oxazoline)-Cu(II) complexes | 25-62% | researchgate.net |

| Furfural | Allenamide | Chiral BINOL-based Brønsted Acid | High | researchgate.net |

This table provides examples of enantioselective catalysis with various furan derivatives to illustrate the potential for asymmetric synthesis with the title compound.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. rsc.org For 4-(sec-Butyl)furan-2-carbaldehyde, the molecular formula is C₉H₁₂O₂. HRMS can measure the mass of the molecular ion to within a few parts per million of its theoretical value (152.08373 u), which provides unequivocal confirmation of the elemental composition. bldpharm.com This level of accuracy allows it to be distinguished from other compounds that might have the same nominal mass.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govthermofisher.com It is ideal for analyzing volatile compounds like furan (B31954) derivatives. The sample is vaporized and passed through a GC column, which separates the components of a mixture based on their boiling points and interactions with the column. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. The MS detector generates a mass spectrum for each component, providing both qualitative (structural) and quantitative (concentration) information. The mass spectrum would show a molecular ion peak (m/z = 152) and characteristic fragment ions, such as the loss of an ethyl group (m/z = 123) or the entire sec-butyl group (m/z = 95) from the parent structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Information Provided |

|---|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | 153.0910 | Confirms elemental formula C₉H₁₃O₂⁺ |

| GC-MS | Molecular Ion (m/z) | 152 | Confirms molecular weight |

| GC-MS | Key Fragments (m/z) | 123, 95 | Structural information from fragmentation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of moderately polar and large molecules. In this method, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and guided into the mass analyzer.

For the structural elucidation of this compound, ESI-MS provides a crucial piece of information: the compound's molecular weight. By detecting the protonated molecule [M+H]⁺, the exact molecular mass can be determined with high accuracy, which helps to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org While specific ESI-MS data for this compound is not publicly available, data for analogous furanic compounds illustrates the expected results. For instance, the related compound 5-(sec-butoxymethyl)furan-2-carbaldehyde has been analyzed using HRMS, allowing for the confirmation of its elemental composition. rsc.org

Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for a Related Furanic Compound

| Parameter | Value |

|---|---|

| Compound | 5-(sec-Butoxymethyl)furan-2-carbaldehyde |

| Ionization Mode | ESI |

| Molecular Formula | C₁₀H₁₅O₃ |

| Calculated Mass [M+H]⁺ | 183.1021 |

| Found Mass [M+H]⁺ | 183.1002 |

Data derived from analysis of a structurally related compound to illustrate the technique's application. rsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). upi.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. upi.edu

In the analysis of this compound, FT-IR is instrumental in identifying its key structural components. The spectrum would be expected to show characteristic absorption bands for the aldehyde group, the furan ring, and the sec-butyl substituent. mdpi.comresearchgate.net A strong absorption band is anticipated for the C=O stretch of the aldehyde, while the aldehydic C-H stretch would also be present. mdpi.com Vibrations associated with the furan ring (C=C and C-O stretching) and the aliphatic C-H bonds of the sec-butyl group would also appear at their characteristic frequencies. mdpi.comresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Asymmetric & Symmetric Stretch | sec-Butyl group (CH₃, CH₂) |

| ~2850-2715 | C-H Stretch | Aldehyde (-CHO) |

| ~1690-1660 | C=O Stretch | Conjugated Aldehyde |

| ~1580-1450 | C=C Stretch | Furan Ring |

| ~1470-1450 | C-H Bend | sec-Butyl group (CH₂, CH₃) |

| ~1390 | C-H Bend | Aldehyde (-CHO) |

| ~1250-1020 | C-O Stretch | Furan Ring |

Frequencies are approximate and based on data for furfural (B47365) and general aliphatic compounds. mdpi.comiitm.ac.in

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. researchgate.net The energy shifts in the scattered light correspond to the vibrational modes of the molecule, providing a characteristic fingerprint. mdpi.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum would confirm the presence of the furan ring and the sec-butyl chain through their respective C-C and C-H vibrations. The aldehyde C=O stretch would also be visible, although it is often weaker in Raman than in IR spectra. Comparing the Raman and FT-IR data provides a more complete picture of the molecule's vibrational properties. mdpi.com

Table 3: Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3125 | C-H Stretch | Furan Ring |

| ~2960-2870 | C-H Stretch | sec-Butyl group |

| ~2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1670 | C=O Stretch | Conjugated Aldehyde |

| ~1470-1440 | C-H Deformation | sec-Butyl group |

| ~1370 | Ring Breathing | Furan Ring |

Shifts are approximate and based on data for furfural and general aliphatic compounds. mdpi.com

X-ray Diffraction (XRD)

X-ray diffraction techniques are the most powerful tools for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the precise three-dimensional structure of a molecule. fzu.cz It requires a well-ordered single crystal, which, when exposed to an X-ray beam, diffracts the X-rays in a unique pattern of spots. uol.de By analyzing the position and intensity of these diffracted spots, it is possible to calculate a three-dimensional map of the electron density within the crystal's unit cell and thus determine the exact position of each atom. fzu.cz

For a chiral molecule like this compound, which has a stereocenter in the sec-butyl group, SCXRD is the definitive method for determining its absolute configuration (i.e., whether it is the R or S enantiomer). researchgate.net This is achieved through the analysis of anomalous dispersion effects, which are measurable when the crystal is of sufficient quality. researchgate.net Furthermore, SCXRD provides precise measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation in the solid state.

Table 4: Illustrative Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter Type | Examples |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |

| Bond Lengths | C=O, C-C, C-O, C-H |

| Bond Angles | O=C-C, C-C-C, C-O-C |

| Torsion Angles | Defines the conformation of the sec-butyl chain |

| Absolute Configuration | Flack Parameter (e.g., 0.0(1)) |

This table illustrates the type of data obtained from an SCXRD experiment, not specific values for the title compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is characteristic of the substance's crystalline phase(s).

The primary application of PXRD in the study of this compound would be to confirm the phase purity of a synthesized bulk sample. researchgate.net It can identify whether the sample is amorphous or crystalline and can detect the presence of different crystalline forms (polymorphs) or impurities. By comparing the experimental PXRD pattern to one simulated from single-crystal data, the identity and purity of the bulk material can be verified. researchgate.net

Table 5: Example of Data Presented in a Powder X-ray Diffraction Report

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 23.5 | 3.78 | 65 |

| 28.9 | 3.09 | 30 |

This table is a hypothetical representation of PXRD data to illustrate the format.

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of "this compound". The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the sample matrix, the required sensitivity, and the specific analytical goal. For enantiomeric purity assessment, specialized chiral chromatography is essential.

HPLC is a versatile technique for the analysis of furan-2-carbaldehyde derivatives, offering high resolution and the ability to analyze samples that are not sufficiently volatile or thermally stable for GC. rsc.orgsielc.com For "this compound," reversed-phase HPLC is a common approach.

Methodologies for the HPLC analysis of similar furan derivatives often employ C18 columns. rsc.org An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically effective. rsc.orgsielc.com The addition of a small amount of acid, such as phosphoric acid, can improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, with the wavelength set to the absorption maximum of the furan-2-carbaldehyde chromophore, which is generally around 254-280 nm. rsc.org

Research Findings:

Studies on various furan-2-carbaldehydes have demonstrated the utility of HPLC for their quantification and purification. For instance, the analysis of related compounds has been successfully performed using an Agilent TC-C18 column with an acetonitrile/water mobile phase. rsc.org The flow rate is typically maintained at 1.0 mL/min, and a sample injection volume of 20 µL is common. rsc.org While specific retention times would be dependent on the exact conditions, the sec-butyl group would likely lead to a longer retention time compared to smaller alkyl-substituted furans under reversed-phase conditions due to increased hydrophobicity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., Agilent TC-C18), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 278 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | 8-12 min (estimate) |

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like "this compound". nih.govrestek.com The high volatility of many furan derivatives makes them ideal candidates for GC analysis. restek.com Headspace (HS) or headspace solid-phase microextraction (HS-SPME) are common sample introduction techniques, especially for trace-level analysis in complex matrices. pfigueiredo.org

For the separation of alkylated furans, capillary columns with a non-polar or mid-polar stationary phase are frequently used. nih.govpfigueiredo.org An HP-5MS column, for example, has been shown to be effective in separating various furan derivatives. The temperature program is optimized to ensure good resolution of the target analyte from other components in the sample.

Research Findings:

Research on the GC-MS analysis of alkylfurans in food samples has provided valuable insights into suitable analytical conditions. restek.compfigueiredo.org For instance, a study on various furan derivatives, including 2-butylfuran, utilized a CP-Wax 52 CB column with a specific temperature program to achieve separation. pfigueiredo.org Another study successfully separated a range of furan and alkylfuran standards using a different GC-MS setup, highlighting the importance of method optimization for specific target analytes. restek.com Based on these findings, a robust GC-MS method for "this compound" can be established.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

| Expected Retention Time | 10-15 min (estimate) |

The presence of a stereocenter in the sec-butyl group of "this compound" necessitates the use of chiral chromatography to separate and quantify its enantiomers. This is crucial as enantiomers can exhibit different biological activities. Both chiral HPLC and chiral GC can be employed for this purpose.

For chiral HPLC, the direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for a broad range of chiral compounds, including furan derivatives. nih.govgoogle.com Cyclodextrin-based CSPs are also highly effective, particularly in the reversed-phase mode. nih.govnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. anr.fr

Chiral GC is another viable option, especially for volatile enantiomers. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

Research Findings:

Studies on the enantiomeric separation of chiral furan derivatives have demonstrated the effectiveness of various CSPs. For example, hydroxypropyl-β-cyclodextrin and acetyl-β-cyclodextrin stationary phases have been successfully used for the HPLC separation of furan racemates in the reverse phase mode. nih.gov Another study showed the successful separation of furan derivative stereoisomers using a tris(3,5-dimethylphenylcarbamate) of cellulose CSP in HPLC. nih.gov Research on the GC separation of sec-butyl carboxylates has shown that cyclodextrin-based chiral columns can effectively resolve enantiomers containing a sec-butyl group, with the separation being an enthalpy-driven process. researchgate.net

Table 3: Potential Chiral HPLC Parameters for Enantiomeric Purity Assessment of this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel), 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 278 nm |

| Column Temperature | 25 °C |

| Expected Elution Order | Dependent on the specific enantiomer ((R) or (S)) and its interaction with the CSP |

Computational Chemistry and Theoretical Investigations of Furan 2 Carbaldehyde Derivatives

Electronic Structure Calculations

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Electronic structure calculations provide a quantitative picture of this arrangement, offering insights into reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. For furan-2-carbaldehyde derivatives, DFT calculations are instrumental in several ways. They can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. Furthermore, DFT allows for the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO indicating the propensity to donate electrons and the LUMO signifying the ability to accept electrons.

For instance, in studies of various furan-2-carbaldehyde derivatives, DFT calculations have been employed to compute the electrostatic potential, which maps the charge distribution on the molecular surface, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov The introduction of a sec-butyl group at the 4-position of the furan (B31954) ring in 4-(sec-Butyl)furan-2-carbaldehyde is expected to influence the electron density distribution through inductive effects, which can be precisely quantified using DFT. These calculations can reveal how the alkyl substituent modulates the electronic properties of the furan ring and the carbaldehyde group.

Recent research on novel furan-heterocyclic derivatives has utilized DFT to optimize molecular geometries and compute electrostatic potentials, correlating these findings with their observed insecticidal activities. nih.gov Similarly, DFT has been applied to study Schiff bases derived from furan-2-carbaldehyde, where calculations of HOMO-LUMO energy gaps provided insights into the chemical hardness, inertness, and potential of the compounds. dergipark.org.tr

| Computational Parameter | Typical Application for Furan-2-carbaldehyde Derivatives | Reference |

| Optimized Molecular Geometry | Determination of the most stable 3D structure. | nih.gov |

| HOMO-LUMO Orbitals | Prediction of reactivity and electronic transitions. | dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Identification of sites for electrophilic and nucleophilic attack. | nih.gov |

| Charge Distribution | Understanding the influence of substituents on electronic properties. | rsc.org |

For even greater accuracy, particularly for smaller molecules or for benchmarking DFT results, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties.

Reaction Pathway Analysis and Mechanistic Insights

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Understanding how a reaction proceeds from reactants to products involves identifying the transition state—the highest energy point along the reaction pathway. Computational methods allow for the precise localization of transition state structures. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway downhill from the transition state, confirming that it connects the desired reactants and products.

For furan-2-carbaldehyde derivatives, these techniques can be applied to study a variety of reactions, such as cycloadditions, electrophilic substitutions, and condensations. For example, the Diels-Alder reaction of furan derivatives has been a subject of both experimental and theoretical investigations. rsc.org Computational studies can elucidate the energetics of the reaction, the structure of the transition state, and the factors that influence stereoselectivity. A plausible reaction mechanism for the reaction of 3-(furan-2-yl)propenoic acid derivatives in the presence of a superacid has been proposed based on computational and experimental data. mdpi.com

Molecules are not static entities; they are in constant motion, vibrating, rotating, and changing their conformation. Molecular Dynamics (MD) simulations provide a way to model this dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, identifying the most populated conformations and the pathways for interconversion between them.

For a molecule like this compound, which has several rotatable bonds, MD simulations can be particularly insightful. researchgate.net They can reveal the preferred orientations of the sec-butyl group and the aldehyde group, and how these orientations fluctuate at a given temperature. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. MD simulations have been used to study the conformational analysis of oligothiophenes and oligo(thienyl)furans, providing insights into their dynamic conformational properties. acs.org

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For furan-2-carbaldehyde derivatives, computational spectroscopy can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to aid in the assignment of vibrational modes. Theoretical vibrational spectra have been used to analyze furan and furan-2-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts and coupling constants for ¹H and ¹³C NMR spectra can be calculated. These predictions are highly valuable for structural elucidation. The synthesis and spectroscopic characterization of furan-2-carbaldehyde-d have been reported, with detailed NMR analysis. researchgate.netmdpi.com

Electronic Spectra (UV-Vis): The energies and intensities of electronic transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

By combining these computational approaches, a comprehensive theoretical understanding of this compound can be achieved, paving the way for its targeted synthesis and application in various fields of chemistry.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating chemical shifts (δ) and spin-spin coupling constants (J). globalresearchonline.net

For furan derivatives, the chemical shifts of the ring protons and carbons are sensitive to the nature and position of substituents. In the case of this compound, the electron-donating sec-butyl group at the C4 position is expected to increase the electron density at the adjacent ring carbons and protons, leading to greater shielding compared to the unsubstituted furan-2-carbaldehyde. Conversely, the electron-withdrawing aldehyde group at the C2 position deshields the neighboring protons and carbons.

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), can provide accurate predictions of these chemical shifts. globalresearchonline.netacs.org The predicted values for this compound would be compared against experimental data if available, or serve as a predictive guide.

The proton-proton coupling constants (J-couplings) within the furan ring are also influenced by the substituents. These couplings, typically in the range of 1-4 Hz for furan derivatives, can be computationally predicted to aid in the assignment of complex NMR spectra.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of related furan derivatives.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.2 - 7.4 | - |

| H5 | 7.6 - 7.8 | - |

| CHO | 9.5 - 9.7 | 178 - 180 |

| C2 | - | 152 - 154 |

| C3 | - | 120 - 122 |

| C4 | - | 145 - 147 |

| C5 | - | 125 - 127 |

| sec-Butyl CH | 2.8 - 3.0 | 35 - 37 |

| sec-Butyl CH₂ | 1.5 - 1.7 | 28 - 30 |

| sec-Butyl CH₃ (ethyl) | 0.9 - 1.1 | 11 - 13 |

Note: These are estimated values based on principles from computational studies of furan derivatives and have not been experimentally verified for this specific molecule.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily using DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities in IR and Raman spectra. acs.orgresearchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the furan ring, the aldehyde group, and the sec-butyl substituent. Key vibrational modes would include:

C-H stretching vibrations of the furan ring and the sec-butyl group.

The C=O stretching of the aldehyde group, typically a strong band in the IR spectrum around 1670-1700 cm⁻¹.

C=C and C-O stretching vibrations of the furan ring. globalresearchonline.net

Various bending and deformation modes.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. acs.org The B3LYP functional with basis sets like 6-311+G(d,p) has been shown to provide good results for furan and its derivatives. nih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3200 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde C=O Stretch | 1670 - 1700 | Strong |

| Furan Ring C=C Stretch | 1500 - 1600 | Medium-Strong |

| Furan Ring C-O-C Stretch | 1000 - 1300 | Strong |

Note: These are predicted ranges based on computational studies of similar molecules. Actual values may vary.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical reactivity. researchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as steric, electronic, and topological properties. bohrium.comnih.gov

For a series of furan-2-carbaldehyde derivatives, a QSAR model could be developed to predict a specific activity, for instance, their efficacy as antimicrobial agents or their reaction rates in a particular chemical transformation. mdpi.comresearchgate.net The descriptors for the QSAR model would be calculated using computational chemistry software.

For this compound, relevant descriptors might include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices related to the sec-butyl group.

Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of the molecule.

A hypothetical QSAR equation might take the form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where 'c' represents the coefficients determined from a regression analysis of a training set of molecules. Such a model could then be used to predict the activity of this compound.

Stereochemical Predictions and Stereoelectronic Effects

The presence of a chiral center in the sec-butyl group of this compound introduces stereoisomerism, with (R) and (S) enantiomers. Computational methods can be employed to investigate the conformational preferences and the influence of stereochemistry on the molecule's properties.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In this compound, such effects can influence the preferred conformation of the sec-butyl group relative to the furan ring and the orientation of the aldehyde group.

For instance, hyperconjugative interactions between the C-H or C-C bonds of the sec-butyl group and the π-system of the furan ring can stabilize certain rotamers. nih.gov These interactions are dependent on the dihedral angles between the interacting orbitals. Computational potential energy surface scans can be performed by systematically rotating around the C(4)-C(sec-butyl) bond to identify the most stable conformations and the energy barriers between them.

Applications of Furan 2 Carbaldehyde Derivatives As Advanced Synthetic Building Blocks

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The furan (B31954) ring is a versatile precursor for the synthesis of other heterocyclic systems through various ring-transformation reactions. The aldehyde group provides a handle for introducing additional functionalities and building up molecular complexity.

Pyridines, Pyrroles, and Other Nitrogen Heterocycles

Furan derivatives are key starting materials for the synthesis of nitrogen-containing heterocycles like pyridines and pyrroles. A prominent method for converting furans into pyrroles is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govnih.gov Although furan-2-carbaldehydes are not 1,4-dicarbonyl compounds themselves, they can be converted into the necessary precursors.

While specific literature on the use of 4-(sec-butyl)furan-2-carbaldehyde in these transformations is limited, the general principles of furan chemistry can be applied. For instance, furan-2-carbaldehydes can undergo reactions to introduce the second carbonyl group, making them suitable substrates for the Paal-Knorr synthesis. One approach involves the oxidative ring opening of the furan to a butenedial derivative, which can then be cyclized with an amine to form a pyrrole.

Another strategy for pyridine (B92270) synthesis involves the multicomponent reaction of a furan derivative, an amine, and a β-dicarbonyl compound. For example, the reaction of 2-furfurylamine with β-dicarbonyl compounds and α,β-unsaturated aldehydes, catalyzed by Lewis acids like indium(III) chloride, can produce highly substituted pyridines. rsc.org While this example uses an amine derivative of furan, it highlights the utility of the furan core in constructing pyridine rings. The synthesis of pyridines from oximes and enamines derived from furan-2-carbaldehydes has also been reported. researchgate.net

A patent describes the synthesis of 4-substituted-pyrrole-2-carbaldehyde compounds via alkylation reactions, highlighting the value of these structures as intermediates for more complex molecules like porphyrins and pharmaceuticals. googleapis.com

Table 1: General Methods for Nitrogen Heterocycle Synthesis from Furans

| Heterocycle | Synthetic Method | Starting Furan Derivative Type | Reagents |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl precursor (from furan) | Primary amine or ammonia, acid catalyst |

| Pyridine | Multicomponent Reaction | 2-Furfurylamine, Furan-2-carbaldehyde | β-Dicarbonyl compound, α,β-unsaturated aldehyde, Lewis acid |

| Pyridine | From Oximes | Furan-2-carbaldehyde | Hydroxylamine (B1172632), then cyclization conditions |

Oxazoles, Thiazoles, and Other Oxygen/Sulfur Heterocycles

Furan-2-carbaldehydes are also valuable precursors for oxygen and sulfur-containing heterocycles such as oxazoles and thiazoles.

Oxazole (B20620) Synthesis: Several methods exist for the synthesis of oxazoles from furan-2-carbaldehydes. One common approach is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. beilstein-journals.org The aldehyde group of a furan-2-carbaldehyde derivative can be a starting point for the construction of the necessary α-acylamino ketone intermediate.

Another method involves the reaction of furan-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) in what is known as the van Leusen oxazole synthesis . acs.org This reaction has been shown to be effective for various substituted furan-2-carbaldehydes, leading to the formation of 5-(furan-2-yl)oxazoles. researchgate.net